REACTION_CXSMILES
|
[N:1]1([CH:7]2[CH2:12][CH2:11][CH:10]([C:13]([OH:15])=[O:14])[CH2:9][CH2:8]2)[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+].[CH2:26](O)[CH3:27]>>[N:1]1([CH:7]2[CH2:8][CH2:9][CH:10]([C:13]([O:15][CH2:26][CH3:27])=[O:14])[CH2:11][CH2:12]2)[CH2:5][CH2:4][CH2:3][C:2]1=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C(CCC1)=O)C1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
ethanol is evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with ethyl acetate and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant solution is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C(CCC1)=O)C1CCC(CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 102% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |